Home > Products > Screening Compounds P141836 > 3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea - 1000930-40-4

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Catalog Number: EVT-3498824
CAS Number: 1000930-40-4
Molecular Formula: C12H13ClN2O4
Molecular Weight: 284.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

    Compound Description: This compound serves as a synthetic precursor in the development of anti-diabetic agents. [] It acts as the parent molecule before further modifications leading to a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides. [] These derivatives displayed weak to moderate inhibitory activities against α-glucosidase enzyme, a target for Type 2 diabetes treatment. []

    Relevance: This compound is structurally related to 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea through the presence of the 2,3-dihydro-1,4-benzodioxin moiety. Both compounds share this core structure, with the differences lying in the substituents at the 6-position of the benzodioxin ring. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide bears a benzenesulfonamide group, 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea features a 3-chloropropanoylurea substituent. These structural similarities place them within a category of compounds derived from the same parent molecule, 2,3-dihydro-1,4-benzodioxin-6-amine, and investigated for their potential biological activities. []

2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide

    Compound Description: This compound is a key intermediate in the synthesis of antibacterial agents. [] It is synthesized from 1,4-benzodioxane-6-amine and used further to generate N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. [] These final compounds demonstrated potent antibacterial activity with low cytotoxicity. []

    Relevance: This compound, like 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, possesses the 2,3-dihydro-1,4-benzodioxin scaffold. [] The structural similarity lies in the presence of this core and the substitution at the 6-position of the benzodioxin ring. The difference arises from the specific substituents: 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide has a 2-bromoacetamide group, whereas 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has a 3-chloropropanoylurea group. This comparison highlights the structural diversity explored within a series of compounds based on 2,3-dihydro-1,4-benzodioxin and investigated for their potential as therapeutic agents. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

    Compound Description: This compound acts as a central precursor in synthesizing a series of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. [] This series aimed to explore new agents with bacterial biofilm inhibition and low cytotoxicity. []

    Relevance: Sharing the 2,3-dihydro-1,4-benzodioxin core structure with 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, this compound differs in the substituent at the 6-position. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide has a 4-nitrobenzenesulfonamide group, compared to the 3-chloropropanoylurea group in 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. The shared core structure and varying substituents illustrate the exploration of chemical space around the 2,3-dihydro-1,4-benzodioxin framework in the search for new bioactive molecules. []

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

    Compound Description: This compound serves as a key building block in the development of novel antibacterial and antifungal agents. [] It is further reacted to create a series of 2-[amino]-N-(un/substituted)phenylacetamides, which were then screened for their antimicrobial potential. []

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound acts as a crucial intermediate in the synthesis of α-glucosidase and acetylcholinesterase inhibitors. [] It is further derivatized to yield 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, which are then tested for their enzyme inhibitory potential. []

    Relevance: This compound is structurally similar to 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, as both share the 2,3-dihydro-1,4-benzodioxin core. The key structural difference lies in the substituent at the 6-position: N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide features a 4-methylbenzenesulfonamide group, whereas 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has a 3-chloropropanoylurea group. [] This highlights the exploration of diverse substituents on the common benzodioxin scaffold to identify compounds with specific biological activities. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound acts as a starting point in the synthesis of potential therapeutic agents for inflammatory ailments. [] It is reacted with different alkyl/aralkyl halides to generate N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which are then evaluated for their antibacterial potential and inhibitory activity against lipoxygenase, an enzyme involved in inflammation. []

    Relevance: This compound shares the 2,3-dihydro-1,4-benzodioxin core structure with 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. [] The difference lies in the substituent at the 6-position: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide bears a 4-methylbenzenesulfonamide group, compared to the 3-chloropropanoylurea group in 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. This comparison demonstrates how modifications on the shared 2,3-dihydro-1,4-benzodioxin core can lead to the development of compounds with potentially different biological activities. []

N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide

    Compound Description: This compound serves as a central intermediate in the synthesis of potential therapeutic agents for Alzheimer's disease and type-2 diabetes. [] It is further modified to produce a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides. These derivatives are then evaluated for their inhibitory potential against acetylcholinesterase (a target for Alzheimer's disease) and α-glucosidase (a target for type-2 diabetes). []

    Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin structure with 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, highlighting their structural similarity. [] The difference lies in the substituent at the 6-position: N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide possesses a 4-chlorobenzenesulfonamide group, while 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea features a 3-chloropropanoylurea group. This comparison exemplifies how subtle modifications to the shared core structure can potentially lead to compounds with different therapeutic applications. []

trans-[2-(2,6-Dimethoxyphenoxy)ethyl][(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (Mephendioxan)

    Compound Description: Mephendioxan, specifically its (-)-enantiomer, is a potent and selective α1A-adrenoreceptor antagonist. [] It exhibits 10-30 times higher potency compared to its (+)-enantiomer in both functional and binding assays, indicating stereospecificity in its interaction with α1-adrenoreceptor subtypes. []

    Relevance: Mephendioxan shares the 2,3-dihydro-1,4-benzodioxin core with 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. [] Although the substitution patterns differ significantly, the presence of the common benzodioxin moiety underlines their structural relationship. This highlights the versatility of the benzodioxin scaffold in generating compounds with diverse pharmacological profiles, ranging from adrenergic antagonists like Mephendioxan to potentially new therapeutic agents like 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea.

(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

    Compound Description: This compound is structurally characterized by X-ray crystallography, revealing a conformation where the quinoline and benzene rings are inclined at a specific angle, and the dioxine ring adopts a twist-chair conformation. []

    Relevance: Similar to 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, this compound contains the 2,3-dihydro-1,4-benzodioxin unit. This shared structural element highlights their relationship despite the different substituents and overall structures. The comparison underscores the diverse chemical space occupied by compounds containing the benzodioxin motif. []

Overview

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound with the molecular formula C12_{12}H13_{13}ClN2_2O4_4. This compound is notable for its structural features, including a chloropropanoyl group and a benzodioxin moiety, which contribute to its potential biological activities. The compound is classified under the category of urea derivatives, which are known for their diverse pharmacological properties.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as 2,3-dihydro-1,4-benzodioxin-6-amine and chloropropanoyl derivatives. It has been referenced in scientific literature and patent documents, indicating its relevance in medicinal chemistry and potential therapeutic applications.

Classification

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea falls under the classification of:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, chloropropanoyl, benzodioxin
Synthesis Analysis

Methods

The synthesis of 3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine. The general synthetic pathway includes:

  1. Formation of the Urea Linkage: Reacting the amine with a suitable isocyanate or carbamate.
  2. Chloropropanoylation: Introduction of the chloropropanoyl group via acylation reactions using chloropropanoic acid or its derivatives.

Technical Details

The synthesis may require specific conditions such as controlled temperature and pH to ensure high yields and purity. Analytical techniques like proton nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can be described as follows:

  • Core Structure: The compound features a urea group linked to a 2,3-dihydro-1,4-benzodioxin moiety.
  • Chloropropanoyl Substituent: The presence of a chlorinated propanoyl group enhances its reactivity and biological activity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 272.7 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is typically in the range of 120–130 °C.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: The urea bond may undergo hydrolysis under acidic or basic conditions.
  2. Nucleophilic Substitution: The chloropropanoyl group can be substituted by nucleophiles in appropriate conditions.
  3. Condensation Reactions: It may react with other amines or alcohols to form new compounds.

Technical Details

Reactions are generally monitored using thin-layer chromatography (TLC) and characterized by spectroscopic methods (NMR, IR).

Mechanism of Action

Process

The mechanism of action for 3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea may involve:

  1. Enzyme Inhibition: Potential inhibition of enzymes such as α-glucosidase or acetylcholinesterase based on structural similarity to known inhibitors.
  2. Cellular Interaction: Interaction with specific cellular targets leading to pharmacological effects.

Data

Experimental studies may reveal IC50_{50} values indicating the potency of the compound against various biological targets.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis.
Applications

Scientific Uses

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting metabolic disorders or neurodegenerative diseases.
  • Research Studies: Investigating enzyme inhibition mechanisms or exploring its role in cellular signaling pathways.

Properties

CAS Number

1000930-40-4

Product Name

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

IUPAC Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)propanamide

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.69 g/mol

InChI

InChI=1S/C12H13ClN2O4/c13-4-3-11(16)15-12(17)14-8-1-2-9-10(7-8)19-6-5-18-9/h1-2,7H,3-6H2,(H2,14,15,16,17)

InChI Key

SSBHNJHDGJPWBY-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC(=O)CCCl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC(=O)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.